molecular formula C12H15N3O3 B8489167 1,4-Dimethyl-3-(4-nitrophenyl)piperazin-2-one

1,4-Dimethyl-3-(4-nitrophenyl)piperazin-2-one

Cat. No. B8489167
M. Wt: 249.27 g/mol
InChI Key: OXTWGAYJSRMALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-3-(4-nitrophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-3-(4-nitrophenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-3-(4-nitrophenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Dimethyl-3-(4-nitrophenyl)piperazin-2-one

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1,4-dimethyl-3-(4-nitrophenyl)piperazin-2-one

InChI

InChI=1S/C12H15N3O3/c1-13-7-8-14(2)12(16)11(13)9-3-5-10(6-4-9)15(17)18/h3-6,11H,7-8H2,1-2H3

InChI Key

OXTWGAYJSRMALE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen, charged with N1,N2-dimethylethane-1,2-diamine (1.61 g, 18.2 mmol), ethanol (5 mL) and 2 (500 mg, 1.82 mmol), and the reaction was stirred at room temperature for 1 h. After this time, the reaction mixture was evaporated under reduced pressure, and the resulting residue was purified by flash column chromatography to afford an 89% yield (404 mg) of 3 as a yellow oil: 1H NMR (500 MHz, DMSO-d6) δ 8.18 (d, 2H, J=8.5 Hz), 7.60 (d, 2H, J=8.5 Hz), 3.87 (s, 1H), 3.61 (td, 1H, J=12.0, 4.0 Hz), 3.26 (ddd, 1H, J=12.0, 4.0, 2.5 Hz), 3.02 (ddd, 1H, J=12.0, 4.0, 2.5 Hz), 2.84 (s, 3H), 2.64 (td, 1H, J=12.0, 4.0 Hz), 2.06 (s, 3H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Synthesis routes and methods II

Procedure details

Bromo-(4-nitro-phenyl)-acetic acid methyl ester (547 mg, 2.00 mmol) was dissolved in ethanol (5.50 mL) and N,N′-dimethyl-ethane-1,2-diamine (1.07 mL, 9.98 mmol) was added. The reaction was stirred at room temperature for 30 minutes and then concentrated under reduced pressure. Purification by silica gel chromatography using a gradient of 0-10% MeOH/DCM as the eluting solvent to obtain 1,4-dimethyl-3-(4-nitro-phenyl)-piperazin-2-one as an orange solid (450 mg, 90%). m.p.=99-102° C.; LCMS (m/e) 250 (M+H); 1H-NMR (CDCl3, 400 MHz) δ 8.19 (d, 2H, J=8.6 Hz), 7.61 (d, 2H, J=8.6 Hz), 3.83 (s, 1H), 3.81-3.70 (m, 1H), 3.26-3.18 (m, 1H), 3.08-3.00 (m, 1H), 2.97 (s, 3H), 2.78-2.68 (m, 1H), 2.18 (s, 3H).
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two

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